molecular formula C12H12N2O3 B14535702 4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione CAS No. 62088-95-3

4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

Cat. No.: B14535702
CAS No.: 62088-95-3
M. Wt: 232.23 g/mol
InChI Key: DZGCEUBTNBDKAG-UHFFFAOYSA-N
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Description

4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the use of amino acids as precursors, which undergo cyclization in the presence of catalysts such as H₂PtCl₆ . Another approach involves the use of methyl malonylchloride and intramolecular nucleophilic substitution to achieve ring closure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the acetyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione involves its interaction with GABA-A receptors. It acts as a GABA modulator, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels. This modulation affects the inhibitory neurotransmission in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Acetyl-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is unique due to its acetyl group, which imparts distinct chemical properties and reactivity. This structural feature enhances its potential as a GABA modulator and its applicability in various scientific research fields .

Properties

CAS No.

62088-95-3

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

4-acetyl-1-methyl-3H-1,4-benzodiazepine-2,5-dione

InChI

InChI=1S/C12H12N2O3/c1-8(15)14-7-11(16)13(2)10-6-4-3-5-9(10)12(14)17/h3-6H,7H2,1-2H3

InChI Key

DZGCEUBTNBDKAG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(=O)N(C2=CC=CC=C2C1=O)C

Origin of Product

United States

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